molecular formula C9H7IN2O2 B13001441 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid CAS No. 1086386-13-1

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid

Cat. No.: B13001441
CAS No.: 1086386-13-1
M. Wt: 302.07 g/mol
InChI Key: HDQPZZQPFQBWEJ-UHFFFAOYSA-N
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Description

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid typically involves the iodination of 2-methyl-2H-indazole-3-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

  • Oxidation of the methyl group can form 6-iodo-2-carboxy-2H-indazole-3-carboxylic acid.
  • Reduction of the carboxylic acid group can yield 6-iodo-2-methyl-2H-indazole-3-methanol.
  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid largely depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can facilitate interactions with active sites through hydrogen bonding.

Comparison with Similar Compounds

  • 6-Iodo-2H-indazole-3-carboxylic acid
  • 2-Methyl-2H-indazole-3-carboxylic acid
  • 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Comparison:

    6-Iodo-2H-indazole-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methyl-2H-indazole-3-carboxylic acid: Lacks the iodine atom, potentially reducing its binding affinity to certain targets.

    6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: The bromine atom is less reactive than iodine, which may influence the compound’s chemical behavior and applications.

Biological Activity

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom at the 6-position of the indazole ring significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential as a drug scaffold, and interaction with biological targets.

The molecular formula of this compound is C10H8N2O2I, with a molecular weight of 302.07 g/mol. The compound is characterized by:

  • Iodine substitution at the 6-position, enhancing its reactivity.
  • Carboxylic acid group , which is crucial for biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM) against COX-1IC50 (μM) against COX-2
This compoundNot specifiedNot specified
Celecoxib (standard)0.04 ± 0.010.04 ± 0.01

While specific IC50 values for this compound were not provided in the reviewed literature, its structural similarity to other known COX inhibitors suggests potential effectiveness in reducing inflammation .

Interaction with Biological Targets

Studies have shown that this compound may interact with various enzymes or receptors involved in inflammatory processes. Its binding affinity to these targets is crucial for its utility as a lead compound in drug development aimed at treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of methyl groups and the iodine atom contribute to the compound's efficacy against various biological targets.

Similar Compounds Comparison

Compound NameMolecular FormulaUnique Features
This compoundC10H8N2O2IIodine at 6-position
2-Methylindazole-3-carboxylic acidC9H8N2O2No iodine substitution
3-Iodo-2-methylindazoleC9H8N2O2IIodine at 3-position

The unique positioning of the iodine atom and the carboxylic acid functionality sets this compound apart from others, influencing both its reactivity and biological activity significantly.

Case Studies

A review conducted by Kolesnikov et al. emphasized the synthesis and evaluation of indazole derivatives, including those structurally related to this compound. These derivatives demonstrated promising anti-tumor and anti-inflammatory activities, suggesting that modifications to the indazole core could yield compounds with enhanced pharmacological profiles .

Properties

CAS No.

1086386-13-1

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

6-iodo-2-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7IN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

HDQPZZQPFQBWEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)I)C(=O)O

Origin of Product

United States

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